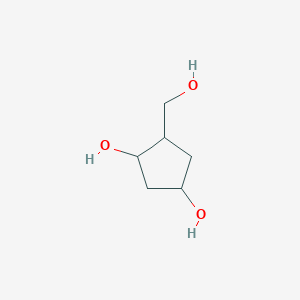![molecular formula C20H24N2O4 B14799639 ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate is an organic compound with a complex structure that includes a naphthalene ring, a hydrazone linkage, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate typically involves the following steps:
Formation of 3-hydroxy-2-naphthoic acid: This can be achieved by the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction.
Synthesis of the hydrazone: The 3-hydroxy-2-naphthoic acid is then reacted with ethanehydrazonoyl chloride to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone with 3-methylbutanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-naphthoic acid: A precursor in the synthesis of the target compound.
Ethyl 3-hydroxy-2-naphthoate: A related ester derivative with similar reactivity.
3-Hydroxy-2-naphthoic hydrazide derivatives: Compounds with similar hydrazone linkages and biological activities.
Uniqueness
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate is unique due to its combination of a naphthalene ring, hydrazone linkage, and ester functional group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
ethyl 2-[(E)-N-[(3-hydroxynaphthalene-2-carbonyl)amino]-C-methylcarbonimidoyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H24N2O4/c1-5-26-20(25)18(12(2)3)13(4)21-22-19(24)16-10-14-8-6-7-9-15(14)11-17(16)23/h6-12,18,23H,5H2,1-4H3,(H,22,24)/b21-13+ |
Clave InChI |
VLRNQDIVPJWWFC-FYJGNVAPSA-N |
SMILES isomérico |
CCOC(=O)C(C(C)C)/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C |
SMILES canónico |
CCOC(=O)C(C(C)C)C(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14799558.png)
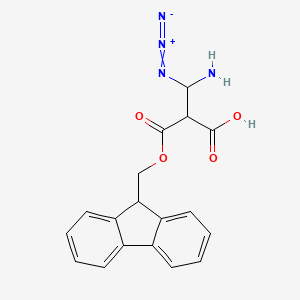
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
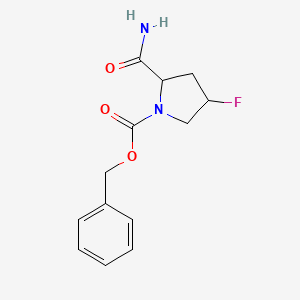
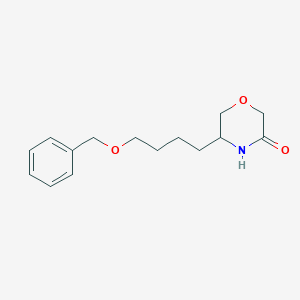
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)

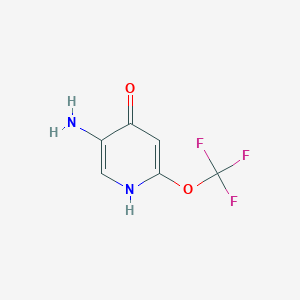
![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
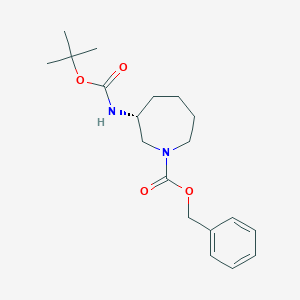
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
